AC-D-TYR-OME
Overview
Description
AC-D-TYR-OME, also known as N-acetyl-D-tyrosine methyl ester, is an organic compound with the molecular formula C12H15NO4. It is a derivative of the amino acid tyrosine, where the amino group is acetylated, and the carboxyl group is esterified with methanol. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
AC-D-TYR-OME, also known as “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” or “®-Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate”, is a synthetic compound that has been used in various biochemical studies It’s known that tyrosine-based compounds often interact with enzymes such as pepsin .
Mode of Action
It’s known that the compound can undergo reactions involving radical hydrogen atom transfer (hat) from the phenolic oh group, which is a kinetically preferred pathway . This pathway can be influenced by the presence of an amine, which can form a hydrogen bond with the phenolic OH group and shut down the HAT pathway .
Biochemical Pathways
It’s known that tyrosine-based compounds can affect various biochemical pathways, including those involving enzymes like pepsin . In the case of pepsin, the compound can affect the enzyme’s activity, potentially influencing the breakdown of proteins .
Pharmacokinetics
It’s known that the compound’s solubility in aqueous solutions can be limited, which can affect its bioavailability .
Result of Action
It’s known that the compound can undergo reactions that result in changes at the molecular level, such as the transfer of hydrogen atoms . These reactions can potentially influence various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .
Biochemical Analysis
Biochemical Properties
Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to react with aliphatic peroxyl radicals, a model for lipid peroxyl radicals, in a process involving radical hydrogen atom transfer from the phenolic OH group .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant .
Molecular Mechanism
Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . In an alkaline environment, the reaction of this compound is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .
Metabolic Pathways
Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on its role in specific metabolic pathways are still needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-D-TYR-OME typically involves the esterification of N-acetyl-D-tyrosine. One common method is the reaction of N-acetyl-D-tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the final product with high purity. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
AC-D-TYR-OME undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base, such as pyridine, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
AC-D-TYR-OME has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving tyrosine residues.
Medicine: It is used in the development of pharmaceuticals and as a model compound for drug design.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine methyl ester: The L-isomer of AC-D-TYR-OME, which has similar chemical properties but different biological activity due to stereochemistry.
N-acetyl-L-tyrosine: The non-esterified form, which is less reactive in esterification reactions but still useful in peptide synthesis.
Tyrosine methyl ester: The non-acetylated form, which lacks the acetyl group but retains the ester functionality.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both acetyl and ester groups. This combination of features makes it particularly useful in studying enzyme specificity and kinetics, as well as in the synthesis of peptides with defined stereochemistry.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVXLWZDYZILN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302604 | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65160-71-6 | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65160-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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